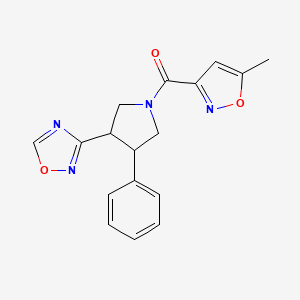

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal y descubrimiento de fármacos

Las isoxazol-5 (4H)-onas son compuestos heteropentacíclicos que se encuentran en varias moléculas bioactivas. Los investigadores han explorado su potencial como andamios para el desarrollo de fármacos. Específicamente, el compuesto ha sido investigado por sus propiedades farmacológicas. Al modificar su estructura, los científicos buscan crear nuevos fármacos que se dirijan a enfermedades o vías biológicas específicas .

Actividad larvicida

En un estudio fascinante, los investigadores investigaron la actividad larvicida de este compuesto contra formas inmaduras de Aedes aegypti, una especie de mosquito responsable de la transmisión de enfermedades como el dengue, el Zika y la fiebre amarilla. Tres derivados del compuesto demostraron efectos inhibitorios del crecimiento en larvas de mosquitos. Las investigaciones mecanísticas revelaron que estas reacciones ocurren a través de la catálisis fotoredox orgánica .

Aplicaciones agroquímicas

Dada la actividad larvicida del compuesto, vale la pena explorar su potencial como insecticida ecológico. Los investigadores pueden investigar su eficacia contra otras plagas o explorar formulaciones para la protección de cultivos. El método de síntesis en flujo continuo utilizado en el estudio podría ampliarse para aplicaciones prácticas .

Reacciones fotoquímicas

La síntesis del compuesto mediante reacciones fotoquímicas es notable. Utilizando una lámpara de alta potencia, los investigadores lograron resultados notables, reduciendo los tiempos de reacción en comparación con los métodos tradicionales de calentamiento o catálisis. Este enfoque abre posibilidades para la química verde y rutas de síntesis eficientes .

Reacciones multicomponente (RMC)

Las reacciones multicomponente (RMC) son formas versátiles de obtener compuestos heterocíclicos. La síntesis de isoxazolonas a partir de β-cetoésteres, hidroxilaminas y aldehídos aromáticos ejemplifica esto. Las RMC permiten una buena economía atómica y, a menudo, se pueden llevar a cabo en modo de flujo continuo, lo que las hace atractivas para la síntesis sostenible .

Ciencia industrial y de materiales

Si bien no se mencionaron explícitamente aplicaciones específicas en procesos industriales o ciencia de materiales en el estudio, la estructura y la reactividad únicas del compuesto podrían inspirar una mayor exploración. Los investigadores podrían investigar su uso en química de polímeros, catálisis o materiales con propiedades específicas .

Actividad Biológica

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone , also known by its CAS number 2034350-55-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Structural Overview

The compound features several key structural components:

- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Pyrrolidine Core : Contributes to the overall stability and reactivity of the molecule.

- Isosoxazole Moiety : Often associated with neuropharmacological activities.

This unique combination of functional groups allows for a range of interactions within biological systems, making it a candidate for further investigation in drug development.

Biological Activities

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant biological activities. The following table summarizes some of the key findings related to the biological activity of similar compounds:

| Compound Class | Biological Activity | Mechanism/Target |

|---|---|---|

| 1,2,4-Oxadiazoles | Antibacterial | Inhibition of bacterial enzymes |

| Pyrrolidine Derivatives | Anticancer | Inhibition of cell proliferation |

| Isosoxazole Compounds | Neuroprotective | Modulation of neurotransmitter systems |

Antimicrobial Activity

Studies indicate that oxadiazole derivatives, including those similar to this compound, possess notable antimicrobial properties. For instance, compounds containing oxadiazole rings have been shown to inhibit various bacterial strains effectively. A study reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of oxadiazole-containing compounds has been highlighted in multiple studies. For example:

- Compounds with the oxadiazole scaffold demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Some derivatives have shown IC50 values lower than established chemotherapeutics like Doxorubicin and Tamoxifen, indicating their potential as lead compounds for cancer therapy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Alam et al. (2022) synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their anticancer activity against MCF-7 cells. Their findings indicated that certain derivatives had IC50 values significantly lower than standard treatments .

- Bajaj et al. (2022) reported on a novel 1,3,4-oxadiazole derivative which exhibited potent cytotoxicity against breast cancer cell lines with an IC50 value of 0.0380 µM .

- Ningegowda et al. (2022) focused on antimycobacterial activity against Mycobacterium tuberculosis strains and found promising results with specific oxadiazole derivatives .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing various physiological responses.

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-7-15(19-24-11)17(22)21-8-13(12-5-3-2-4-6-12)14(9-21)16-18-10-23-20-16/h2-7,10,13-14H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBPNZXBYMYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.